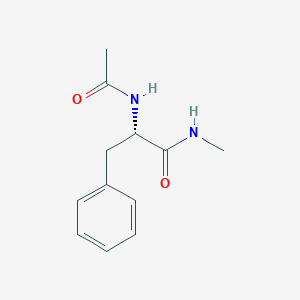

Ac-Phe-NHMe

描述

Ac-Phe-NHMe is a chiral compound with a specific three-dimensional arrangement of atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-NHMe typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral amine and acetic anhydride.

Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is maintained.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Automated Processes: Employing automated processes to ensure consistency and efficiency in production.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

化学反应分析

Peptide Bond Formation and Cleavage Reactions

Ac-Phe-NHMe participates in peptide bond formation and cleavage processes critical to synthetic biochemistry:

-

Acidic Cleavage Side Reaction :

During solid-phase peptide synthesis, this compound undergoes unintended cleavage under acidic conditions (e.g., TFA treatment). The N-terminal acetyl group and N-methylation facilitate a cyclization reaction, leading to the loss of the Ac-NMePhe residue (mass = 203.7 Da) .

Acylation and Nucleophilic Substitutions

The acetyl group at the N-terminus enables reactivity in nucleophilic substitutions:

-

Acylation of Amines :

This compound reacts with amines (e.g., lecithin polar heads) via nucleophilic attack on the carbonyl carbon, forming stable amide bonds .- Mechanism :

-

Methylation Reactions :

The amide nitrogen undergoes methylation in peptide synthesis workflows, altering conformational stability .

Photoisomerization

This compound derivatives exhibit photoisomerization under UV light:

-

Z/E Isomerization :

Irradiation of Ac-(Z)-δPhe-NHMe at 254 nm produces a 90:10 Z/E diastereomeric mixture. Crystallization and HPLC yield pure Ac-(E)-δPhe-NHMe (99.8% purity) .Isomer Absorption Peak (nm) Yield After Irradiation Z 280 90% E 265 10%

Hydrogen Bonding and Conformational Dynamics

Intramolecular hydrogen bonding governs this compound's structural preferences:

-

β-Sheet Mimicry :

Gas-phase studies reveal doubly hydrogen-bonded dimers (this compound)₂, forming antiparallel β-sheet-like structures .

Interactions with Biomolecules

This compound interacts with lipid membranes and proteins via hydrogen bonds:

- Lecithin Binding :

NMR studies show this compound forms N–H···O hydrogen bonds with lecithin’s phosphate group (Δδ = 0.3–0.5 ppm forH) .

Catalytic and Enzymatic Reactions

Enzymatic modifications highlight this compound’s role in drug design:

科学研究应用

Mass Spectrometry Applications

Overview

Ac-Phe-NHMe has been utilized as a model peptide in mass spectrometry studies, particularly for understanding selective bond breaking and fragmentation processes. The compound serves as a prototype for exploring the dynamics of molecular fragmentation under laser excitation.

Experimental Findings

A study demonstrated the use of shaped laser pulses to selectively cleave specific bonds in this compound while preserving others. The molecular beam was generated by evaporating this compound powder at 395 K, allowing for detailed analysis of its fragmentation patterns. The optimization of laser parameters led to enhanced control over the fragmentation process, indicating the potential for developing advanced analytical techniques in mass spectrometry .

Data Table: Fragmentation Patterns of this compound

| Fragment Mass (u) | Description | Yield Variation |

|---|---|---|

| 43 | Ion yield target | Decreased by 33% with optimized phase |

| 77 | Resulting from benzene ring cleavage | Increased yield through selective excitation |

Structural Biology Applications

Conformational Studies

The structural properties of this compound have been extensively studied using NMR spectroscopy and computational methods. Research has identified several isomers of the compound, revealing its ability to form β-sheet configurations and hydrogen-bonded structures. The most stable isomer exhibits a β-sheet related conformation, which is crucial for understanding protein folding and stability .

Case Study: NMR Analysis of this compound

A comprehensive NMR study assessed the conformational landscape of this compound and its dimeric form. The findings indicated that the compound can adopt multiple conformations, significantly influencing its interactions with other biomolecules. This behavior is essential for designing peptide-based drugs and understanding protein interactions .

Data Table: NMR Spectroscopic Findings

| Isomer Type | Configuration | Stability |

|---|---|---|

| Monomer | β-sheet related | High |

| Dimer | Doubly hydrogen-bonded | Moderate |

Molecular Interaction Studies

Interactions with Lipids

this compound has also been studied for its interactions with lipid membranes, particularly egg yolk lecithin. Using NMR techniques, researchers explored how this compound interacts with lipid bilayers, providing insights into its potential role in drug delivery systems and membrane biophysics .

Data Table: Interaction Analysis with Egg Yolk Lecithin

| Interaction Type | Observed Changes | Implications |

|---|---|---|

| Chemical Shift | Variations in NMR spectra | Indicates binding affinity |

| Conformational Change | Alteration in lipid arrangement | Potential for drug formulation |

作用机制

The mechanism of action of Ac-Phe-NHMe involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

®-2-Acetamido-N-methyl-3-phenylpropanamide: The enantiomer of the compound, with a different spatial arrangement of atoms.

N-Acetylphenylalanine: A structurally similar compound with different functional groups.

Uniqueness

Ac-Phe-NHMe is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer or other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

Ac-Phe-NHMe, or N-acetylphenylalanine methylamide, is a compound of significant interest in the field of biochemistry and pharmacology due to its structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from phenylalanine, an essential amino acid, by acetylation at the amino group and methylation at the carboxylic acid. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 151.19 g/mol |

| Melting Point | 130-135 °C |

| Solubility | Soluble in water |

| pKa | ~2.34 (carboxylic) |

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of neuropeptide signaling pathways. For instance, studies have shown that modifications in peptide sequences similar to this compound can influence receptor binding affinities and agonistic properties at neuropeptide receptors such as NMUR1 and NMUR2 .

Case Studies

- Neuropeptide Modulation : A study involving NMU-8 analogs demonstrated that acetylation at the N-terminus significantly increased resistance to proteolytic degradation, enhancing biological half-life and receptor potency . This suggests that this compound could similarly enhance the stability and efficacy of neuropeptide-based therapies.

- Conformational Studies : Research on related compounds like Boc-Phe-Pro-Asn-Ala-Thr-NHMe indicated that N-methylation affects conformational dynamics, potentially influencing biological activity through altered receptor interactions . This highlights the importance of structural modifications in developing effective peptide therapeutics.

- Membrane Interaction : Another study found that compounds similar to this compound reduced membrane fluidity in liposomes, suggesting potential applications in modulating cellular membranes for therapeutic purposes .

Table 2: Summary of Biological Activities

Stability and Degradation

The stability of this compound is crucial for its biological efficacy. Research has shown that acetylation can protect peptides from enzymatic degradation, thus prolonging their action in biological systems. For example, modifications leading to a half-life increase up to 19 hours were noted for similar compounds .

Structural Analysis

NMR studies have provided insights into the conformational preferences of this compound. The presence of specific side chains influences backbone dihedral angles and steric interactions, which are critical for its biological function .

属性

IUPAC Name |

(2S)-2-acetamido-N-methyl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHSJVFEMKHRDJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427187 | |

| Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17186-60-6 | |

| Record name | Nalpha-Acetyl-N-methyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ac-Phe-NHMe in peptide research?

A: this compound acts as a "model peptide" due to its -CO-NH-CHR-CO- moiety, a fundamental building block of peptides. [] This allows researchers to investigate peptide behavior in a simplified system.

Q2: What unique spectroscopic features make this compound amenable to structural studies?

A: this compound exhibits distinct vibrational signatures in infrared (IR) spectroscopy, particularly in the regions corresponding to NH and CO stretching vibrations. [] This allows for detailed analysis of its various structural arrangements and hydrogen-bonding patterns. Additionally, researchers have employed NMR techniques, including 1H and 13C NMR, coupled with theoretical calculations like GIAO, to characterize the structure and interactions of this compound. []

Q3: How does this compound interact with lipid bilayers, and what are the implications?

A: Studies using Egg Yolk Lecithin (EYL) as a model lipid bilayer demonstrate that this compound interacts with the polar headgroup region of the lipid. [, ] This interaction is primarily driven by hydrogen bonding between the peptide's NH groups and the negatively charged oxygen atoms in the phosphate group of EYL. [] This finding provides insights into how peptides might interact with cell membranes, a crucial aspect of their biological activity.

Q4: How does the structure of this compound influence its behavior in different solvents?

A: Research reveals that the side-chain conformation of this compound, particularly the rotamer populations around the Cα-Cβ bond, is sensitive to solvent polarity. [] This suggests that the molecule adopts different conformations depending on the surrounding environment, highlighting the importance of solvent effects in peptide studies.

Q5: Can this compound be used to study selective bond breaking in peptides?

A: Yes, researchers have successfully utilized tailored femtosecond laser pulses to selectively cleave the acyl-N ("peptide") bond in this compound. [, ] This demonstrates the potential for using this model peptide in developing novel techniques for protein sequencing and controlled manipulation of peptide bonds.

Q6: What is the significance of studying dimers of this compound?

A: The dimer (this compound)2 serves as a simplified model for β-sheet structures found in proteins. [] Spectroscopic studies of the dimer provide valuable insights into the hydrogen-bonding patterns and vibrational characteristics of these important secondary structural elements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。